molecular formula C19H20F2N2O4S B2385967 N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 887198-80-3

N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2385967
CAS No.: 887198-80-3
M. Wt: 410.44
InChI Key: YIROZYFGYVUVBH-UHFFFAOYSA-N
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Description

N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzamide core substituted with difluoromethoxy and pyrrolidin-1-ylsulfonyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-methyl-3-nitrobenzoic acid with an appropriate amine under acidic conditions to form the corresponding benzamide.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions using difluoromethyl ether and a suitable base.

    Sulfonylation: The pyrrolidin-1-ylsulfonyl group is introduced through a sulfonylation reaction, where the benzamide intermediate is treated with pyrrolidine and a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the nitro or carbonyl groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic ring and other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy and pyrrolidin-1-ylsulfonyl groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target proteins or enzymes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O4S/c1-13-8-9-14(12-17(13)28(25,26)23-10-4-5-11-23)18(24)22-15-6-2-3-7-16(15)27-19(20)21/h2-3,6-9,12,19H,4-5,10-11H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIROZYFGYVUVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)S(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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